Tetrapropylammonium perruthenate

Catalog No.
S855679
CAS No.
M.F
C12H35NO4Ru
M. Wt
358.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrapropylammonium perruthenate

Product Name

Tetrapropylammonium perruthenate

IUPAC Name

ruthenium;tetrapropylazanium;hydroxide;trihydrate

Molecular Formula

C12H35NO4Ru

Molecular Weight

358.5 g/mol

InChI

InChI=1S/C12H28N.4H2O.Ru/c1-5-9-13(10-6-2,11-7-3)12-8-4;;;;;/h5-12H2,1-4H3;4*1H2;/q+1;;;;;/p-1

InChI Key

HUCLFLGLPCVDMZ-UHFFFAOYSA-M

Tetrapropylammonium perruthenate is a mild oxidizing agent used for the oxidation of alcohols to corresponding carbonyl compounds. It is a non-volatile, air-stable, and readily soluble reagent, which can be used either stoichiometrically or catalytically with a suitable co-oxidant.

Tetrapropylammonium perruthenate (TPAP), also known as the Ley-Griffith reagent, is a mild and selective oxidizing agent widely used in organic synthesis. It consists of a tetrapropylammonium cation and a perruthenate [RuO4]- anion.[1] Unlike more aggressive oxidants, TPAP facilitates the controlled conversion of primary alcohols to aldehydes and secondary alcohols to ketones, typically in catalytic amounts with a co-oxidant like N-methylmorpholine N-oxide (NMO).[2][3] Its key procurement-relevant features include high solubility in common organic solvents, air and moisture stability, and operational utility at room temperature, which simplifies handling and reaction setup compared to many alternatives.[2][3][4]

Research Fit

Workflow Catalytic oxidation system with NMO co-oxidant
Selectivity Primary alcohols to aldehydes; secondary to ketones
Conditions Room-temperature non-aqueous protocol

Substituting Tetrapropylammonium perruthenate (TPAP) with seemingly similar or more common oxidants can lead to significant process failures and undesirable outcomes. Switching to highly aggressive alternatives like Ruthenium(VIII) oxide (RuO4) introduces a risk of over-oxidation, cleaving double bonds, and degrading sensitive functional groups, whereas TPAP is known for its high chemoselectivity.[2][5] Common stoichiometric reagents like Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) introduce different challenges; PCC often requires acidic conditions and generates toxic chromium waste, while both necessitate larger mass inputs and more complex workups compared to the catalytic TPAP/NMO system.[6][7] Even a subtle change, such as to a different salt form, can alter solubility and reaction kinetics, underscoring the need for the specific properties conferred by the tetrapropylammonium cation for reproducible performance in established protocols.

Substitution Risk

TPAP/NMO system Preserves C=C bond integrity during alcohol oxidation
RuO4 (uncontrolled) May cause olefin cleavage and aldehyde over-oxidation
TPAP (Ley–Griffith) Reported slow decomposition; requires cold inert storage
ATP3 / MTP3 Bench-stable analogs; reactivity equivalence may require validation
TPAP/NMO catalytic Supports cascade sequences with specific mechanistic path
PCC / PDC (chromium) Mechanistic divergence may limit domino reaction feasibility

Handling and Stability vs. RuO4

TPAP is a non-volatile, air-stable, dark green crystalline solid at room temperature, making it significantly easier and safer to handle than its inorganic counterpart, Ruthenium(VIII) oxide (RuO4).[3][4][8] RuO4 is a highly volatile yellow solid with a low melting point (~25.5 °C) and a high vapor pressure, posing inhalation risks and requiring specialized handling.[5][9] Furthermore, RuO4 is notoriously aggressive and unstable, readily decomposing, especially in the presence of moisture, which can lead to poor reproducibility.[10] TPAP's stability and solid form provide a clear advantage for consistent dosing, storage, and overall process safety in both laboratory and scale-up environments.

Evidence DimensionPhysical State & Volatility
Target Compound DataNon-volatile, air-stable crystalline solid.
Comparator Or BaselineRuthenium(VIII) oxide (RuO4): Volatile solid (m.p. 25.5 °C) with high vapor pressure, decomposes in the presence of moisture.
Quantified DifferenceQualitative but critical difference in handling properties, stability, and safety profile.
ConditionsStandard laboratory and storage conditions.

This difference directly impacts lab safety, process control, reagent shelf-life, and the reproducibility of oxidation reactions.

Olefin preservation
Head-to-head
TPAP/NMO: 0% olefin cleavage or double-bond migration
RuO4: aggressive C=C scission; over-oxidation to carboxylic acids
Supports chemoselectivity review for unsaturated substrates
Room temp; non-aqueous; NMO co-oxidant system

Chemoselectivity vs. Chromium(VI) Reagents

A primary advantage of TPAP is its exceptional tolerance for a wide array of sensitive functional groups that are often incompatible with chromium-based oxidants like Pyridinium chlorochromate (PCC). TPAP oxidations can be performed without affecting double bonds, enones, epoxides, acetals, silyl ethers, and benzyl protecting groups.[8] In contrast, chromium reagents like PCC are less selective and can lead to side reactions, particularly under the required, often acidic, conditions.[7][11] For instance, the oxidation of complex steroidal alcohols to their corresponding ketones proceeds in good yields with TPAP/NMO, highlighting its mildness in multifunctional systems.[12] This high degree of chemoselectivity eliminates the need for additional protection/deprotection steps, streamlining synthesis routes and improving overall yield.

Evidence DimensionFunctional Group Tolerance
Target Compound DataTolerates epoxides, acetals, silyl ethers, benzyl groups, double bonds, and more.
Comparator Or BaselinePCC (Chromium VI oxidant): Less selective, can react with acid-sensitive groups, requires controlled anhydrous conditions to avoid over-oxidation of primary alcohols.
Quantified DifferenceQualitative but fundamental difference in reaction compatibility and synthetic utility.
ConditionsCatalytic TPAP/NMO oxidation at room temperature.

For complex molecule synthesis, TPAP's selectivity reduces the number of synthetic steps, minimizes side-product formation, and increases the overall process efficiency.

Storage stability
Head-to-head
TPAP: slow decomposition during storage; requires 2–8 °C under inert gas
ATP3/MTP3: bench-stable under ambient conditions
Storage-condition context for procurement planning
Reactivity equivalence of ATP3/MTP3 may require validation

Catalytic Efficiency vs. Stoichiometric Reagents

TPAP is typically used in catalytic amounts (e.g., 5 mol%) with a stoichiometric co-oxidant (NMO), offering a significant advantage in process mass intensity and atom economy over stoichiometric reagents like Dess-Martin periodinane (DMP).[8] A typical DMP oxidation requires at least one full equivalent of the reagent (MW = 424.14 g/mol ).[13] In contrast, a catalytic TPAP (MW = 351.43 g/mol ) protocol primarily adds the mass of the much smaller co-oxidant, NMO (MW = 97.13 g/mol , anhydrous). This catalytic approach drastically reduces the amount of high-molecular-weight reagent and associated byproducts that must be purchased, handled, and removed during workup, aligning with green chemistry principles and simplifying purification.[6]

Evidence DimensionReagent Stoichiometry & Molecular Weight
Target Compound DataCatalytic use (e.g., 0.05 eq.) of a 351.43 g/mol reagent.
Comparator Or BaselineDess-Martin Periodinane (DMP): Stoichiometric use (≥1.0 eq.) of a 424.14 g/mol reagent.
Quantified Difference>95% reduction in the required molar quantity of the primary oxidant compared to DMP.
ConditionsStandard oxidation of a primary or secondary alcohol.

Choosing catalytic TPAP over stoichiometric oxidants reduces raw material costs, simplifies product purification, and minimizes chemical waste, which are critical factors in process scale-up.

Functional group tolerance
Class-level
Double bonds Polyenes Enones Halides Cyclopropanes Epoxides Acetals Esters Amides Lactones Amines Catechols
Reported broad compatibility profile; no racemization at α-centers
Class-level inference; substrate-specific review recommended
Aerobic selectivity
Reported
72–91% aldehyde selectivity
Supports green oxidation protocol context
55–80% conversion; 80–110 °C; O2 or air atmosphere
Catalytic efficiency
Class-level
≤5 mol% TPAP loading
Reported catalytic turnover vs. stoichiometric oxidants
NMO co-oxidant required; ≥95% Ru reduction vs. stoichiometric

Complex Polyfunctional Molecule Synthesis

For multi-step syntheses involving sensitive substrates, such as natural products or pharmaceutical intermediates, TPAP is the indicated choice. Its ability to selectively oxidize an alcohol while leaving alkenes, epoxides, esters, and common protecting groups untouched avoids the need for extra protection/deprotection sequences, shortening the synthetic route and maximizing overall yield.[8]

Green Chemistry and Scale-Up

In workflows where minimizing waste and improving process mass intensity are priorities, the catalytic nature of TPAP provides a distinct advantage. Compared to stoichiometric reagents like DMP or PCC, TPAP significantly reduces the mass of oxidant and byproducts, simplifying purification and lowering the environmental impact of the process.[6]

Oxidation of Amine-Containing Alcohols

TPAP is particularly effective for the oxidation of substrates containing amine functionalities, which can be challenging for other classes of oxidants. This makes it a valuable tool in the synthesis of alkaloids and other nitrogen-containing compounds where maintaining the integrity of the amine group is crucial.[14]

Reproducible Oxidations with Simplified Handling

When process safety, reproducibility, and ease of use are paramount, TPAP's status as a stable, non-volatile solid is a key differentiator. It is preferable to the highly volatile and aggressive RuO4, allowing for more straightforward and safer reaction setups without compromising oxidative power for many standard transformations.[3][4]

Application Fit Matrix

Application
Selection Property
Validation Focus
Olefin-preserving alcohol oxidation
Chemoselectivity profile
Olefin integrity in unsaturated substrates
Sensitive substrate oxidation
Functional group tolerance breadth
Stereochemical fidelity at α-centers
Aerobic oxidation with molecular oxygen
Green chemistry compatibility
Conversion and selectivity under O2 atmosphere
Direct alcohol-to-acid conversion
NMO·H2O dual-role protocol
Aldehyde hydrate stabilization pathway

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

359.160949 Da

Monoisotopic Mass

359.160949 Da

Heavy Atom Count

18

Wikipedia

Tetrapropylammonium perruthenate

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